Liensinine Exhibits Distinct Autophagy Inhibition Mechanism Compared to Chloroquine and Bafilomycin A1
Liensinine inhibits late-stage autophagy/mitophagy by blocking autophagosome-lysosome fusion through impaired recruitment of RAB7A to lysosomes, but not to autophagosomes. This mechanism is distinct from the lysosomotropic action of chloroquine (CQ) and hydroxychloroquine (HCQ), and the V-ATPase inhibition by bafilomycin A1 [1]. In combination with doxorubicin, liensinine demonstrated superior potency in reducing breast cancer cell viability compared to chloroquine or bafilomycin A1 [1].
| Evidence Dimension | Mechanism of autophagy blockade and chemosensitization potency |
|---|---|
| Target Compound Data | Blocks autophagosome-lysosome fusion via impaired RAB7A recruitment to lysosomes; more potent than CQ/BafA1 in combination with doxorubicin |
| Comparator Or Baseline | Chloroquine (CQ): lysosomotropic agent; Bafilomycin A1: V-ATPase inhibitor |
| Quantified Difference | Different mechanism; superior potency in doxorubicin combination (qualitative comparison of viability reduction) |
| Conditions | Breast cancer cell lines (MDA-MB-231, MCF-7); in vitro combination treatment with doxorubicin |
Why This Matters
This mechanistic distinction is critical for researchers studying autophagy pathways, as liensinine targets a different node in the autophagic process than commonly used reference inhibitors.
- [1] Zhou J, Li G, Zheng Y, Shen HM, Hu X, Ming QL, Huang C, Li P, Gao N. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission. Autophagy. 2015;11(8):1259-1279. View Source
